molecular formula C7H6BClF3K B2824234 Potassium [(3-chlorophenyl)methyl]trifluoroboranuide CAS No. 1246073-61-9

Potassium [(3-chlorophenyl)methyl]trifluoroboranuide

Cat. No.: B2824234
CAS No.: 1246073-61-9
M. Wt: 232.48
InChI Key: ROTZYLSQXUQQHA-UHFFFAOYSA-N
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Description

Potassium [(3-chlorophenyl)methyl]trifluoroboranuide (CAS RN: 1246073-61-9) is an organotrifluoroborate salt with the molecular formula C 7 H 6 BClF 3 K and a molecular weight of 232.48 g/mol . This compound is part of a class of reagents valued for their enhanced stability, ease of handling, and reduced toxicity compared to boronic acids, making them excellent nucleophiles in cross-coupling reactions . Its primary research application is in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable nucleophilic partner for forming new carbon-carbon bonds with various aryl and heteroaryl electrophiles . Organotrifluoroborates like this one are particularly useful because they are often air- and moisture-stable, crystalline solids that are indefinitely bench-stable, simplifying their storage and use in synthetic workflows . The compound should be stored under an inert atmosphere at room temperature . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The safety data indicates it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

potassium;(3-chlorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTZYLSQXUQQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC(=CC=C1)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246073-61-9
Record name potassium [(3-chlorophenyl)methyl]trifluoroboranuide
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Chemical Reactions Analysis

Types of Reactions

Potassium [(3-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and electronic effects among selected potassium aryltrifluoroborates:

Compound Name Substituent(s) on Aryl Ring Molecular Formula CAS Number Key Electronic Effects
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide 3-Cl C₆H₄BClF₃K Not explicitly listed Moderate electron-withdrawing (Cl)
Potassium (2,4-dichlorophenyl)trifluoroboranuide 2,4-Cl₂ C₆H₃BCl₂F₃K 192863-38-0 Stronger electron-withdrawing (two Cl)
Potassium (4-fluorophenyl)trifluoroborate 4-F C₆H₄BF₄K Not listed Mild electron-withdrawing (F)
Potassium (3-nitrophenyl)trifluoroborate 3-NO₂ C₆H₄BF₃KNO₂ 2782884 Strong electron-withdrawing (NO₂)
Potassium [(3-bromophenyl)methyl]trifluoroboranuide 3-Br C₆H₄BBrF₃K Not explicitly listed Moderate electron-withdrawing (Br)

Key Observations :

  • Chlorine vs. Bromine : The 3-bromo analog () exhibits similar electronic effects to the 3-chloro compound but may participate more readily in oxidative addition due to bromine’s lower bond dissociation energy .
  • Nitro Group : The nitro-substituted compound () has significantly enhanced stability but reduced reactivity in cross-couplings due to steric and electronic deactivation .
  • Fluorine : The 4-fluoro derivative () offers mild electron withdrawal, balancing reactivity and stability .

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in Suzuki-Miyaura couplings. Their reactivity depends on the substituent’s electronic and steric properties:

  • 3-Chlorophenyl Derivative : Efficient in coupling with aryl chlorides and bromides, achieving yields >75% under Pd catalysis (e.g., with Pd(PPh₃)₄) .
  • 2,4-Dichlorophenyl Analog : Higher steric hindrance reduces coupling efficiency with bulky partners but improves selectivity in ortho-substituted systems .
  • Morpholinylcarbonyl Derivative (): Polar substituents enhance solubility in polar solvents (e.g., acetonitrile), facilitating reactions in aqueous media .
  • Nitrophenyl Compound : Requires harsher conditions (e.g., higher temperatures or stronger bases) due to electron withdrawal from the nitro group .

Biological Activity

Potassium [(3-chlorophenyl)methyl]trifluoroboranuide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of enzymes involved in the endocannabinoid system. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6BClF3K
  • Molecular Weight : 227.48 g/mol
  • IUPAC Name : this compound
  • Solubility : Soluble in polar solvents; specific solubility data is limited.

Modulation of Monoacylglycerol Lipase (MAGL)

Recent studies indicate that this compound acts as a modulator of monoacylglycerol lipase (MAGL), an enzyme crucial for the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). This modulation is significant for therapeutic applications, particularly in pain management and neurological disorders.

  • Mechanism of Action : By inhibiting MAGL, the compound may increase the levels of endocannabinoids, thereby enhancing their analgesic effects. This mechanism is particularly relevant in the context of chronic pain and migraine treatment .

Pain Management

The potential of this compound as a therapeutic agent for pain relief has been documented. In preclinical studies, compounds that inhibit MAGL have shown promise in reducing pain responses in animal models.

  • Case Study : In a study involving animal models of neuropathic pain, administration of MAGL inhibitors resulted in significant reductions in pain behavior, suggesting that this compound could be effective in treating similar conditions in humans .

Efficacy and Safety

Research has focused on the efficacy and safety profile of this compound. Preliminary data suggest that while it exhibits potent biological activity, further studies are needed to fully understand its pharmacokinetics and long-term safety.

  • Toxicity Studies : Initial toxicity assessments indicate a low toxicity profile at therapeutic doses, but comprehensive toxicological evaluations are necessary to establish safety parameters for clinical use .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
MAGL InhibitionIncreases endocannabinoid levels
Pain ReliefReduces pain responses
Safety ProfileLow toxicity at therapeutic doses

Q & A

Q. What are the standard synthetic protocols for Potassium [(3-chlorophenyl)methyl]trifluoroboranuide?

The compound is synthesized via nucleophilic substitution, typically reacting 3-chlorobenzyl bromide with potassium trifluoroborate in tetrahydrofuran (THF) under reflux with a base (e.g., K₂CO₃). Purification involves crystallization or column chromatography . Key steps include:

  • Reagent ratios : 1:1 molar ratio of aryl halide to potassium trifluoroborate.
  • Reaction time : 12–24 hours under reflux.
  • Work-up : Removal of salts by filtration and solvent evaporation.

Q. How does the compound’s stability influence experimental design?

The trifluoroborate group enhances stability, allowing storage at room temperature in dry conditions. However, moisture sensitivity necessitates inert atmosphere handling (e.g., glovebox) for reactions. Degradation under strong acids/oxidizers requires compatibility checks with reaction matrices .

Q. What spectroscopic methods validate its structural integrity?

  • ¹¹B NMR : A singlet near δ -1.0 ppm confirms the trifluoroborate moiety.
  • ¹H/¹³C NMR : Peaks for the 3-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and methylene bridge (δ 3.8–4.0 ppm).
  • X-ray crystallography : Resolves boron coordination geometry and crystal packing (SHELX programs are widely used for refinement) .

Advanced Research Questions

Q. How do reaction conditions (catalyst, solvent, temperature) impact Suzuki-Miyaura coupling efficiency?

Q. How to address contradictory reports on regioselectivity in cross-coupling?

Discrepancies often arise from steric/electronic effects of the 3-chloro substituent. Strategies include:

  • Computational modeling : DFT studies to map transition-state energies (e.g., meta vs. para coupling).
  • Substrate screening : Test coupling partners with varying steric bulk (e.g., ortho-substituted aryl halides).
  • Additives : Use silver salts (Ag₂O) to modulate electrophilicity .

Q. What distinguishes its reactivity from 2- or 4-chlorophenyl analogs?

  • 3-Chloro isomer : Balances electronic withdrawal (Cl is meta-directing) and steric accessibility, favoring coupling at the para position.
  • 2-Chloro isomer : Steric hindrance reduces coupling efficiency (e.g., 70% yield vs. 92% for 3-Cl in Pd-mediated reactions).
  • 4-Chloro isomer : Stronger electron withdrawal deactivates the ring, requiring harsher conditions .

Q. How to troubleshoot low yields in Kumada couplings?

  • Grignard reagent quality : Ensure fresh preparation to avoid Mg depletion.
  • Temperature control : Slow addition at -78°C minimizes side reactions.
  • Boron-leaving group stability : Trifluoroborate’s stability outperforms boronic acids in moisture-sensitive setups .

Methodological Guidance

Best practices for computational studies of reaction mechanisms:

  • Software : Gaussian or ORCA for DFT calculations; visualize with VMD or PyMOL.
  • Key parameters : Optimize geometries at B3LYP/6-31G(d), then calculate free energies at M06-2X/def2-TZVP.
  • Transition states : Use intrinsic reaction coordinate (IRC) analysis to confirm pathways .

Designing kinetic studies for catalytic cycles:

  • Techniques : Stopped-flow NMR or UV-Vis to monitor intermediate formation.
  • Rate laws : Fit data to a Michaelis-Menten model if enzyme-like catalysis is suspected.
  • Activation energy : Use Arrhenius plots across 40–100°C .

Structural and Comparative Analysis

Q. Comparative table of trifluoroborate derivatives :

CompoundCoupling Yield (%)Optimal Catalyst
3-Chlorophenylmethyl (target)92Pd(PPh₃)₄
2-Chlorophenylmethyl70PdCl₂(dppf)
4-Chlorophenylmethyl85Pd(OAc)₂/XPhos
Phenylmethyl (control)95Pd(PPh₃)₄

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